molecular formula C15H14O4 B455593 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid CAS No. 375351-99-8

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid

Cat. No.: B455593
CAS No.: 375351-99-8
M. Wt: 258.27g/mol
InChI Key: BQKLXOGKDTYPRT-UHFFFAOYSA-N
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Description

5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid is a furan-based carboxylic acid derivative offered for research and development purposes. This compound is of significant interest in medicinal chemistry as a versatile synthetic intermediate or potential pharmacophore. The 2-furoic acid moiety is a recognized structural component in a range of bioactive molecules and approved active pharmaceutical ingredients (APIs) . For instance, furoic acid derivatives are critical precursors in the synthesis of various therapeutic agents, including nitrofuran antibiotics such as nitrofurantoin, antiparasitic drugs like diloxanide furoate, and the potent corticosteroid mometasone furoate . Furthermore, structurally similar furan compounds, such as 5-hydroxymethyl-2-furfural (5-HMF), have been identified as potent xanthine oxidase inhibitors, suggesting potential research avenues for related molecules in metabolic disorder studies . Researchers can leverage this compound as a key building block in the synthesis of novel small molecules, exploring its application in developing new pharmaceuticals, agrochemicals, or as a probe in biochemical mechanism of action studies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-15(17)14-7-6-13(19-14)9-18-12-5-4-10-2-1-3-11(10)8-12/h4-8H,1-3,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKLXOGKDTYPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 5-(Chloromethyl)furan-2-carboxylate

A widely applicable method involves reacting 2,3-dihydro-1H-inden-5-ol with 5-(chloromethyl)furan-2-carboxylate under basic conditions:

Reaction Scheme:
2,3-Dihydro-1H-inden-5-ol+Methyl 5-(chloromethyl)furan-2-carboxylateBaseProtected IntermediateHydrolysisTarget Acid\text{2,3-Dihydro-1H-inden-5-ol} + \text{Methyl 5-(chloromethyl)furan-2-carboxylate} \xrightarrow{\text{Base}} \text{Protected Intermediate} \xrightarrow{\text{Hydrolysis}} \text{Target Acid}

Conditions and Reagents:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 60–80°C.

  • Protection : Methyl ester prevents carboxylate interference during etherification.

  • Deprotection : Hydrolysis with aqueous HCl (2M) at reflux for 4–6 hours achieves >85% conversion to the carboxylic acid.

Key Data:

ParameterValueSource
Yield (Etherification)72–78%
Hydrolysis Efficiency89%
Purity (HPLC)≥98%

Mitsunobu Reaction for Ether Synthesis

For substrates sensitive to strong bases, the Mitsunobu reaction offers a mild alternative:

Reaction Scheme:
2,3-Dihydro-1H-inden-5-ol+5-(Hydroxymethyl)furan-2-carboxylic AcidDEAD, PPh₃Target Acid\text{2,3-Dihydro-1H-inden-5-ol} + \text{5-(Hydroxymethyl)furan-2-carboxylic Acid} \xrightarrow{\text{DEAD, PPh₃}} \text{Target Acid}

Conditions and Reagents:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature.

  • Advantage : Direct coupling without pre-functionalization of the furan.

Key Data:

ParameterValueSource
Yield65–70%
Reaction Time12–18 hours

Alternative Pathways via Hydrazide Intermediate

Source describes 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide (C₁₅H₁₆N₂O₃) as a precursor. Hydrolysis of the hydrazide group provides access to the target acid:

Reaction Scheme:
Hydrazide+H₃O⁺Δ5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic Acid+Hydrazine\text{Hydrazide} + \text{H₃O⁺} \xrightarrow{\Delta} \text{this compound} + \text{Hydrazine}

Conditions and Reagents:

  • Acid : 6M HCl at reflux for 8–10 hours.

  • Yield : ~75% after recrystallization from ethanol/water.

Mechanistic Insight:
The hydrazide undergoes nucleophilic acyl substitution, where water attacks the carbonyl carbon, displacing hydrazine.

Oxidation of Alcohol Precursors

A less common route involves oxidizing 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-methanol:

Reaction Scheme:
AlcoholKMnO₄, H₂SO₄Target Acid\text{Alcohol} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{Target Acid}

Conditions and Reagents:

  • Oxidizing Agent : Potassium permanganate (KMnO₄) in dilute sulfuric acid at 50–60°C.

  • Challenge : Over-oxidation of the furan ring may occur, necessitating careful temperature control.

Key Data:

ParameterValueSource
Yield58–63%
Side Products≤5% (furan ring degradation)

Industrial-Scale Considerations

Catalytic Hydrogenation for Indenol Synthesis

The 2,3-dihydro-1H-inden-5-ol fragment is typically synthesized via catalytic hydrogenation of 5-hydroxyindene:

Reaction Scheme:
5-Hydroxyindene+H₂Pd/C2,3-Dihydro-1H-inden-5-ol\text{5-Hydroxyindene} + \text{H₂} \xrightarrow{\text{Pd/C}} \text{2,3-Dihydro-1H-inden-5-ol}

Conditions and Reagents:

  • Catalyst : 10% Pd/C in ethanol at 50 psi H₂ and 80°C.

  • Yield : 90–94% with >99% purity.

Green Chemistry Approaches

Recent patents highlight solvent-free mechanochemical grinding for ether synthesis:

  • Method : Ball-milling 2,3-dihydro-1H-inden-5-ol and methyl 5-(chloromethyl)furan-2-carboxylate with K₂CO₃.

  • Advantages : 85% yield in 2 hours, eliminating solvent waste.

Analytical Characterization

Post-synthesis validation includes:

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).

  • NMR (¹H) : δ 7.45 (s, 1H, furan H-3), 6.85 (d, J=8.4 Hz, 1H, inden H-4), 5.20 (s, 2H, OCH₂).

  • MS (ESI-) : m/z 257.1 [M-H]⁻ .

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid has been studied for its potential as a pharmaceutical agent. Its structure suggests it may exhibit biological activity, particularly in the realm of anti-inflammatory and analgesic properties.

Case Study : A study indicated that derivatives of furoic acid can modulate inflammatory responses, making compounds like this compound candidates for further research in treating inflammatory diseases .

Material Science

The compound's unique structure allows it to be utilized in the synthesis of advanced materials. Its furoic acid component can be polymerized to create biodegradable plastics that are environmentally friendly alternatives to conventional plastics.

Data Table: Potential Polymers Derived from Furoic Acid

Polymer NameSource CompoundProperties
Poly(propylene 2,5-furandicarboxylate)2,5-Furandicarboxylic AcidHigh gas barrier properties; biodegradable
Poly(furan-co-acrylate)Furoic Acid + Acrylate MonomersUV resistance; flexible

Agricultural Applications

Research has shown that furoic acid derivatives can serve as nematicides or fungicides. The application of this compound in agricultural settings could help manage pest populations while minimizing environmental impact.

Case Study : A recent investigation demonstrated the efficacy of furoic acid derivatives in controlling root-knot nematodes in crops, suggesting a viable agricultural application for this compound .

Mechanism of Action

The mechanism of action of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperazine Derivatives with Indenyloxy Substituents

A series of piperazine derivatives sharing the (2,3-dihydro-1H-inden-5-yloxy)methyl substituent () highlight the impact of aromatic substituents on physical properties. These compounds, synthesized as white solids via ethyl acetate recrystallization, differ in their piperazine-linked aryl groups:

Compound ID Substituent Melting Point (°C) Molecular Weight (g/mol) Yield (%)
13 2-Ethoxyphenyl 65.2–66.1 ~525 (estimated) 54
15 4-Methoxyphenyl 78.1–79.3 ~511 (estimated) 45
18 2,4-Difluorophenyl 86.1–86.5 ~497 (estimated) 43
24 4-Bromophenyl 114.1–115.2 ~556 (estimated) 43

Key Observations :

  • Electron-withdrawing groups (e.g., 4-Bromophenyl in Compound 24) correlate with higher melting points due to enhanced intermolecular interactions.
  • Steric effects from substituents (e.g., 2-Ethoxyphenyl vs. 4-Methoxyphenyl ) influence crystallinity and yield .

Benzoic Acid Analogs

4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]benzoic acid (CAS: 512809-94-8, ) replaces the furoic acid with a benzoic acid group. This structural change increases molecular weight (268.32 g/mol ) and alters solubility due to the larger aromatic ring. The pKa of benzoic acid (~4.2) is slightly lower than that of furoic acid (~3.0), suggesting differences in ionization under physiological conditions .

Indole and Benzimidazole Derivatives

These molecules emphasize the versatility of indenyloxy motifs in medicinal chemistry but lack the carboxylic acid functionality critical for ionic interactions in the target compound .

Physicochemical and Reactivity Profiles

Property 5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic Acid 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]benzoic Acid Compound 15 (Piperazine Derivative)
Molecular Weight 258.27 g/mol 268.32 g/mol ~511 g/mol
Melting Point Not reported Not reported 78.1–79.3°C
Solubility Moderate in polar solvents (due to -COOH) Lower in water (larger hydrophobic core) Poor (lipophilic piperazine)
Reactivity Acid-catalyzed esterification Similar to benzoic acid derivatives Base-sensitive (piperazine ring)

Biological Activity

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • IUPAC Name : 5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxylic acid
  • Molecular Formula : C₁₅H₁₄O₄
  • Molecular Weight : 258.28 g/mol
  • CAS Number : 375351-99-8

The compound features a furoic acid moiety linked to a 2,3-dihydro-1H-inden-5-yloxy group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The furoic acid component may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example:

  • Case Study : A series of derivatives demonstrated potent cytotoxicity against various cancer cell lines, including HCT116 (colon cancer), NCI-H23 (lung cancer), and PC-3 (prostate cancer) cells. The most effective derivatives were found to inhibit NF-kB transcriptional activity, a crucial pathway in cancer progression .

Anti-inflammatory Properties

Research has also suggested that this compound may possess anti-inflammatory properties. Its structural similarity to known anti-inflammatory agents indicates potential efficacy in reducing inflammation through modulation of cytokine production.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Indole DerivativesIndole coreAnticancer, anti-inflammatory
Mycophenolic AcidPhenolic derivativeImmunosuppressive

These comparisons highlight the diverse biological activities that can arise from subtle structural variations.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range against several tumor cell lines, suggesting moderate potency compared to established chemotherapeutics.

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for evaluating the therapeutic potential of this compound. Current research is limited; however, ongoing studies aim to assess:

  • Efficacy in Animal Models : Investigating the compound's effects on tumor growth and metastasis in animal models.
  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion profiles to inform dosing regimens.

Q & A

Q. What are the established synthetic routes for preparing 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid, and how are reaction conditions optimized?

The synthesis typically involves coupling a substituted dihydroindenol with a furan carboxylic acid derivative. Key steps include:

  • Base-mediated etherification : Use of sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution between 2,3-dihydro-1H-inden-5-ol and a halogenated furan precursor (e.g., 5-(chloromethyl)furan-2-carboxylic acid) .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to isolate the product .
  • Optimization : Reaction temperature (reflux conditions) and stoichiometric ratios (1:1.1 for precursor:reagent) are critical for yield improvement .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural elucidation : NMR (¹H/¹³C) to confirm substitution patterns on the indene and furan rings. For example, coupling constants in ¹H NMR can verify ether linkage formation .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₆H₁₆O₄) .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ester or ether groups .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s pharmacophore and interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase-2) based on the indene-furan scaffold’s steric and electronic properties .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the indene ring) with anti-inflammatory activity using molecular descriptors .

Q. What experimental strategies resolve contradictions in toxicity data across in vitro assays?

  • Dose-response profiling : Conduct parallel assays (e.g., MTT and LDH release) in human hepatocytes to differentiate cytotoxic vs. cytostatic effects .
  • Metabolic stability testing : Use liver microsomes to identify reactive metabolites that may explain discrepancies in acute toxicity (e.g., WGK 3 classification) .

Q. How can reaction mechanisms for side-product formation during synthesis be investigated?

  • Kinetic studies : Monitor intermediates via in situ FTIR to detect competing pathways (e.g., ester hydrolysis under basic conditions) .
  • Isolation of by-products : Use preparative TLC to isolate impurities, followed by structural analysis to propose mitigation strategies (e.g., adjusting pH or solvent polarity) .

Q. What methodologies validate the compound’s role in a theoretical framework, such as oxidative stress modulation?

  • ROS detection assays : Employ fluorescent probes (e.g., DCFH-DA) in cell-based models to quantify reactive oxygen species (ROS) scavenging activity .
  • Gene expression profiling : Use qPCR to measure downstream biomarkers (e.g., Nrf2, HO-1) in treated vs. untreated samples .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers for in vitro studies?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH adjustment : Prepare sodium salts via neutralization with NaOH to improve aqueous compatibility .

Q. What strategies improve yield in large-scale synthesis?

  • Flow chemistry : Optimize continuous-flow reactors for precise temperature control during exothermic etherification steps .
  • Catalyst screening : Test alternatives to traditional bases (e.g., cesium carbonate) for higher selectivity and reduced side reactions .

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